2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C8H15BO2. It is a boron-containing heterocycle, specifically a boronate ester, which is often used in organic synthesis due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of allylboronic acid pinacol ester with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. The reaction typically requires a catalyst such as palladium and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure product quality .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium or nickel are used in substitution reactions, often under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronates depending on the substituent introduced.
Scientific Research Applications
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with other molecules through boron-oxygen bonds. This allows it to act as a catalyst or intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve interactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane: Unique due to its allyl group and boronate ester structure.
Allylboronic acid pinacol ester: Similar in structure but lacks the dioxaborinane ring.
2,2-Dimethyl-1,3-propanediol: Used as a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to form stable complexes with various molecules sets it apart from other boron-containing compounds .
Properties
IUPAC Name |
5,5-dimethyl-2-prop-2-enyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-4-5-9-10-6-8(2,3)7-11-9/h4H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZNRMJWIVCYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911482-75-2 | |
Record name | 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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